molecular formula C15H17NO3 B2670557 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 443321-74-2

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2670557
CAS No.: 443321-74-2
M. Wt: 259.305
InChI Key: HFNRQHVXNSKOKA-UHFFFAOYSA-N
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Description

“8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C18H17N3O2 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized through several methods, emphasizing the versatility and potential modifications to enhance its properties or to study its interactions and activities in different contexts. A notable synthesis method involves creating the pyrrole or indole nucleus using Fischer's indole synthesis, followed by catalytic dehydrogenation and oxidation to yield the quinones. These processes have been employed to obtain compounds with moderate cytotoxic activity, which may be of interest in the field of medicinal chemistry and drug design (Helissey et al., 1987).

Potential Biological Activities

Research into the biological activities of 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives has shown that these compounds can exhibit cytotoxic effects. These activities suggest potential applications in developing therapeutic agents, particularly in oncology, where such cytotoxic properties can be leveraged to target cancer cells (Helissey et al., 1987).

Structural and Polymorphic Studies

Structural analyses, including polymorphic studies of similar compounds, have revealed insights into the crystal packing and molecular interactions within the crystal lattice. These studies are crucial for understanding the material properties, stability, and potential utility of these compounds in various applications, including as pharmaceuticals. For instance, the analysis of polymorphic modifications of a closely related compound has shown significant diuretic properties, which opens avenues for its use as a hypertension remedy (Shishkina et al., 2018).

Applications in Dye and Chemical Sensor Development

Further explorations have led to the development of quaternary salts from these bases, which then served as precursors for polymethine dyes. The study of the absorption spectra of these dyes under varying conditions has provided valuable insights into their potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and chemical sensors (Mikhailenko et al., 1982).

Safety and Hazards

This compound is labeled as an irritant, as indicated by the safety pictograms . For more detailed safety and hazard information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNRQHVXNSKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325471
Record name 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443321-74-2
Record name 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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